M 24

Overview

Description

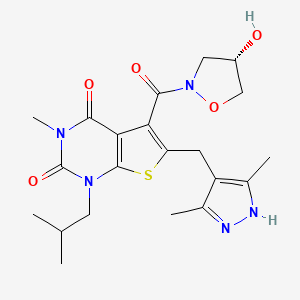

The compound contains an imidazole ring , which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It’s highly soluble in water and other polar solvents .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid . It’s highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

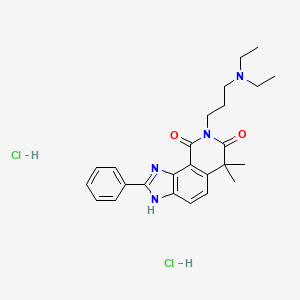

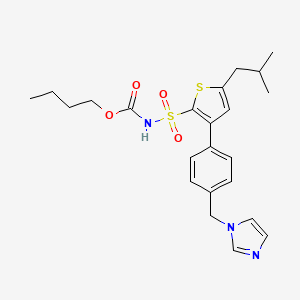

The primary target of AT2 Agonist C21, also known as butyl (3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-isobutylthiophen-2-yl)sulfonylcarbamate, AT2 receptor agonist C21, C-21, Buloxibutid, or M 24, is the Angiotensin II Type 2 Receptor (AT2R) . The AT2R is part of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

C21 functions as a selective ligand of the AT2R . It binds to the AT2R with high affinity, leading to the activation of the receptor . This activation promotes vasodilation, improves cerebral blood flow, and reduces oxidative stress . Furthermore, C21 has been shown to downregulate the transcriptional expression of Tissue Factor (TF) in LPS-activated peripheral blood mononuclear cells (PBMCs), implying that AT2R stimulation attenuates inflammation-mediated procoagulant responses .

Biochemical Pathways

The activation of AT2R by C21 influences several biochemical pathways. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNFα and IL-6 in M1 macrophages . This suggests that C21 has anti-inflammatory effects, which are mediated through the AT2R . Additionally, C21 has been found to attenuate the progression of lung fibrosis and pulmonary hypertension, suggesting its involvement in the modulation of fibrotic processes .

Result of Action

The activation of AT2R by C21 leads to several molecular and cellular effects. It has been shown to attenuate the progression of lung fibrosis and pulmonary hypertension in an experimental model of lung injury . Furthermore, in a study involving hospitalized COVID-19 patients, C21 treatment led to a significant reduction in the proportion of patients requiring supplemental oxygen .

Action Environment

The action of C21 can be influenced by various environmental factors. For instance, in the context of disease states such as Idiopathic Pulmonary Fibrosis (IPF) and COVID-19, the inflammatory environment can potentially modulate the efficacy of C21 . .

Biochemical Analysis

Biochemical Properties

AT2 Agonist C21 interacts with the angiotensin II type 2 receptor . It has been shown to induce neurite outgrowth in NG 108-15 cells .

Cellular Effects

AT2 Agonist C21 has been studied for its effects on various types of cells and cellular processes. It has been shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism . In a study on hospitalized COVID-19 patients, it was found that AT2 Agonist C21 reduced the requirement for supplemental oxygen .

Molecular Mechanism

AT2 Agonist C21 exerts its effects at the molecular level through its selective binding to the AT2 receptor . This binding interaction leads to changes in gene expression and can result in enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AT2 Agonist C21 have been observed over time. It has been shown to have a stable effect, with no significant degradation observed over the course of the studies .

Dosage Effects in Animal Models

The effects of AT2 Agonist C21 vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been reported, the compound has been shown to have significant effects on physiological processes at the dosages tested .

Metabolic Pathways

AT2 Agonist C21 is involved in the renin-angiotensin system . It interacts with enzymes and cofactors in this pathway, and its effects on metabolic flux or metabolite levels have been observed .

Properties

IUPAC Name |

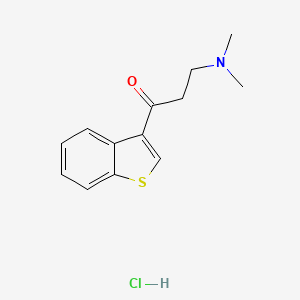

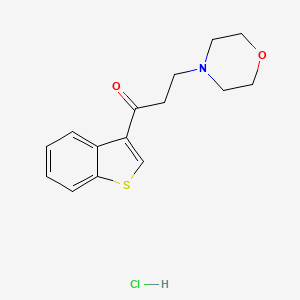

butyl N-[3-[4-(imidazol-1-ylmethyl)phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S2/c1-4-5-12-30-23(27)25-32(28,29)22-21(14-20(31-22)13-17(2)3)19-8-6-18(7-9-19)15-26-11-10-24-16-26/h6-11,14,16-17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEOJPUYZWEXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477775-14-7 | |

| Record name | Compound 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477775147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buloxibutid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC2V4W0EYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)